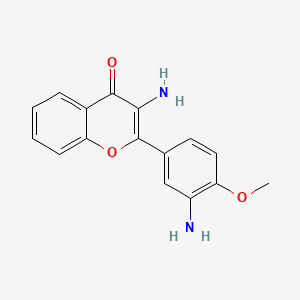

3,3'-Diamino-4'-metoxi flavona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

DD1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar la inhibición del proteasoma y sus efectos en los procesos celulares.

Biología: Investigado por su papel en la inducción de la apoptosis en células cancerosas, particularmente en tumores mieloides.

Medicina: Potencial agente terapéutico para el tratamiento del cáncer debido a sus propiedades de inducción de apoptosis selectiva.

Industria: Utilizado en el desarrollo de nuevos tratamientos contra el cáncer y como herramienta en el descubrimiento de fármacos.

Mecanismo De Acción

DD1 ejerce sus efectos inhibiendo el proteasoma, un complejo proteico responsable de la degradación de proteínas innecesarias o dañadas. Esta inhibición conduce a la acumulación de proteínas que inducen la apoptosis en las células cancerosas. Los objetivos moleculares incluyen las subunidades del proteasoma, y las vías involucradas están relacionadas con la regulación del ciclo celular y la apoptosis .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3,3’-Diamino-4’-methoxyflavone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the chymotrypsin-like activity of the proteasome, with an IC50 value of 2.0 µM . This inhibition is synergistic with bortezomib, a known proteasome inhibitor. Additionally, 3,3’-Diamino-4’-methoxyflavone reduces the phosphorylation of p70S6 kinase in U937 cells, which is crucial for protein synthesis and cell growth .

Cellular Effects

3,3’-Diamino-4’-methoxyflavone exerts profound effects on various cell types and cellular processes. In acute myeloid leukemia cells (NB4, U937, HL-60, OCI AML3), it arrests cell proliferation in a dose- and time-dependent manner, with optimal effects observed at approximately 20 µM and 96 hours . The compound also induces apoptosis by reducing mitochondrial membrane potential, increasing Bax and caspase activation, and decreasing Bad phosphorylation at Ser136 . These actions collectively disrupt cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 3,3’-Diamino-4’-methoxyflavone exerts its effects through several mechanisms. It binds to and inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis . The compound also reduces the phosphorylation of p70S6 kinase, thereby inhibiting protein synthesis and cell growth . Furthermore, it induces the activation of pro-apoptotic proteins such as Bax and caspases 3, 8, and 9, while reducing the phosphorylation of anti-apoptotic proteins like Bad .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diamino-4’-methoxyflavone change over time. The compound demonstrates stability and retains its activity over extended periods, with optimal effects observed at around 96 hours . Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation without affecting normal blood cells

Dosage Effects in Animal Models

The effects of 3,3’-Diamino-4’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without causing harm.

Metabolic Pathways

3,3’-Diamino-4’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolites have been detected in urine and feces, indicating its excretion through renal and hepatic pathways . Additionally, it affects metabolic flux by altering the levels of various metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 3,3’-Diamino-4’-methoxyflavone is transported and distributed through specific transporters and binding proteins. It is a cell-permeable compound that can easily cross cell membranes . Once inside the cell, it accumulates in specific compartments, such as the mitochondria, where it exerts its apoptotic effects . The compound’s distribution is influenced by its lipophilicity and interactions with cellular transport mechanisms .

Subcellular Localization

3,3’-Diamino-4’-methoxyflavone localizes to specific subcellular compartments, particularly the mitochondria . This localization is crucial for its activity, as it induces mitochondrial membrane potential reduction and activates pro-apoptotic proteins . The compound’s targeting signals and post-translational modifications may direct it to specific organelles, enhancing its therapeutic efficacy .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DD1 implica varios pasos, comenzando con la preparación de la estructura central de flavona. Los pasos clave incluyen:

Formación del núcleo de flavona: Esto se logra típicamente mediante la ciclización de 2'-hidroxiacetofenona con derivados de benzaldehído en condiciones ácidas.

Introducción de grupos amino: Los grupos amino se introducen mediante nitración seguida de reducción.

Metoxilación: El grupo metoxi se introduce mediante metilación del grupo hidroxilo utilizando yoduro de metilo en presencia de una base.

Métodos de Producción Industrial

La producción industrial de DD1 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Síntesis a granel de intermediarios: Preparación a gran escala del núcleo de flavona e intermediarios subsiguientes.

Optimización de las condiciones de reacción: Asegurando un alto rendimiento y pureza mediante condiciones de reacción controladas.

Purificación: Utilizando técnicas como la recristalización y la cromatografía para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

DD1 experimenta diversas reacciones químicas, incluyendo:

Oxidación: DD1 puede oxidarse para formar derivados de quinona.

Reducción: Los grupos nitro en los intermediarios pueden reducirse a grupos amino.

Sustitución: La metoxilación y otras reacciones de sustitución son comunes en la síntesis de DD1.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o reducción química utilizando cloruro de estaño(II).

Sustitución: Yoduro de metilo para la metoxilación, a menudo en presencia de una base como el carbonato de potasio.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que conducen al compuesto final, DD1, y sus derivados.

Comparación Con Compuestos Similares

Compuestos Similares

Bortezomib: Otro inhibidor del proteasoma utilizado en el tratamiento del cáncer.

Carfilzomib: Un inhibidor del proteasoma más selectivo con aplicaciones similares.

Ixazomib: Un inhibidor oral del proteasoma utilizado en el tratamiento del mieloma múltiple.

Singularidad de DD1

DD1 es único debido a su estructura específica, que permite la inhibición selectiva del proteasoma en tumores mieloides. Esta selectividad lo convierte en un compuesto valioso en la investigación del cáncer, ofreciendo posibles ventajas sobre otros inhibidores del proteasoma en términos de eficacia y perfil de efectos secundarios .

Propiedades

IUPAC Name |

3-amino-2-(3-amino-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-13-7-6-9(8-11(13)17)16-14(18)15(19)10-4-2-3-5-12(10)21-16/h2-8H,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRUZXHIEFFBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172069 | |

| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187585-11-1 | |

| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-amino-2-(3-amino-4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 187585-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)

![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)